molecular formula C25H36ClN3O5S2 B2876378 methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1421472-74-3

methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2876378
CAS No.: 1421472-74-3
M. Wt: 558.15
InChI Key: HLEMHWAEXWSACD-UHFFFAOYSA-N
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Description

Methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C25H36ClN3O5S2 and its molecular weight is 558.15. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O5S2.ClH/c1-6-8-14-28(7-2)35(31,32)19-11-9-18(10-12-19)23(29)26-24-22(25(30)33-5)20-13-15-27(17(3)4)16-21(20)34-24;/h9-12,17H,6-8,13-16H2,1-5H3,(H,26,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEMHWAEXWSACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydrothieno[2,3-c]pyridine moiety. The molecular formula is C19H28N2O4SC_{19}H_{28}N_2O_4S with a molecular weight of approximately 372.56 g/mol. Its structural components suggest potential interactions with various biological targets.

The precise mechanism of action for this compound is not fully elucidated in the literature; however, it likely involves modulation of specific receptors or enzymes due to its structural similarities with known pharmacological agents. The presence of the sulfonamide group may enhance its binding affinity to target proteins involved in disease pathways.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydrothieno[2,3-c]pyridine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to the target molecule have shown cytotoxicity against MCF-7 (breast cancer), SW480 (colon cancer), and HEPG-2 (liver cancer) cells using MTT assays .

Cell Line IC50 (µM) Mechanism
MCF-712.5Apoptosis induction
SW48015.0Cell cycle arrest
HEPG-210.0Anti-angiogenesis

Antimicrobial Activity

In addition to anticancer properties, certain thieno[2,3-c]pyridine derivatives have been evaluated for their antimicrobial activity against Mycobacterium tuberculosis (Mtb). One study reported that a related compound exhibited significant bactericidal activity with minimal toxicity towards human monocytic cells .

Case Studies

  • Anticancer Efficacy : A study involving a series of tetrahydrothieno[2,3-c]pyridine derivatives demonstrated their ability to induce apoptosis in cancer cells through mitochondrial pathways. The compounds were assessed using flow cytometry and Western blot analysis to measure apoptosis markers such as caspase activation and PARP cleavage .
  • Antimicrobial Testing : Another investigation focused on the efficacy of thieno[2,3-c]pyridine derivatives against drug-resistant strains of Mtb. The results indicated that these compounds could reduce viable cell counts significantly over three weeks of exposure in vitro .

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